[1-(3,4-Dimethylphenyl)ethyl](propyl)amine
CAS No.:
Cat. No.: VC17798033
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.
amine -](/images/structure/VC17798033.png)
Specification
Molecular Formula | C13H21N |
---|---|
Molecular Weight | 191.31 g/mol |
IUPAC Name | N-[1-(3,4-dimethylphenyl)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C13H21N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h6-7,9,12,14H,5,8H2,1-4H3 |
Standard InChI Key | BWCFEBAFUXQTER-UHFFFAOYSA-N |
Canonical SMILES | CCCNC(C)C1=CC(=C(C=C1)C)C |
Introduction
Chemical Identity and Structural Characteristics
1-(3,4-Dimethylphenyl)ethylamine features a nitrogen atom bonded to three distinct groups:
-
A propyl chain ().
-
A 1-(3,4-dimethylphenyl)ethyl group (-3,4).
The 3,4-dimethylphenyl moiety introduces steric hindrance and electronic effects that influence reactivity and physicochemical properties. The compound’s structure is validated by its molecular formula () and mass spectrometry data .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.31 g/mol | |
Density | Not reported | – |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Synthesis Methodologies
Catalytic Hydrogenation-Based Synthesis
A patent (CN104250215A) describes a one-step synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, a structurally related compound, using:
-
3,4-Dimethylnitrobenzene as the aromatic precursor.
-
Propione (3-pentanone) as the ketone component.
-
Platinum-carbon catalyst (2–4% Pt loading) and phosphoric acid–sodium dihydrogen phosphate buffer (pH 3–3.5) .
Reaction Conditions:
-
Temperature: 40–55°C
-
Hydrogen pressure: 0.1–0.5 MPa
-
Time: ≤30 minutes
This method achieves a 99.8% yield by integrating nitro group reduction, imine formation, and hydrogenation into a single step. The buffer stabilizes the acidic environment, minimizing side products like oxy-compounds and imines .
Chemical Equation:
Table 2: Optimization of Synthesis Parameters
Parameter | Optimal Value | Yield |
---|---|---|
Platinum loading | 2.5–3.5% | 99.8% |
Hydrogen pressure | 0.5 MPa | 99.8% |
Molar ratio (ketone:aryl) | 1.5:1 | 99.6% |
Physicochemical and Spectroscopic Data
Experimental data for 1-(3,4-Dimethylphenyl)ethylamine remain sparse, but inferences can be drawn from analogues:
-
Lipophilicity: The 3,4-dimethylphenyl group enhances hydrophobicity, suggesting a high logP value.
-
Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) but insoluble in water.
-
Stability: Tertiary amines are generally stable under inert atmospheres but may oxidize in the presence of strong oxidizers.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
Method | Conditions | Yield | Advantages |
---|---|---|---|
Pt/C Hydrogenation | 40–55°C, 0.5 MPa | 99.8% | One-step, low byproducts |
Rh-Catalyzed Coupling | 50–120°C, 50 bar | 88–99% | Broad substrate scope |
The platinum-based method excels in efficiency, while transition-metal approaches offer versatility for diverse substrates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume